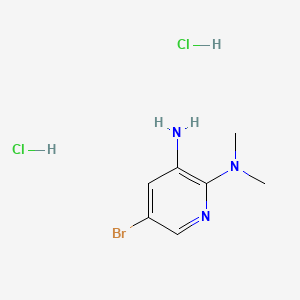![molecular formula C11H15BrN2O2 B6610891 tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate CAS No. 2870646-17-4](/img/structure/B6610891.png)
tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate is an organic compound that is used in a variety of industrial and scientific applications. It is a derivative of the pyridine ring, and it is a versatile building block for the synthesis of a wide range of organic compounds. The compound has been extensively studied in recent years due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate has a wide range of potential applications in scientific research. The compound has been used in the synthesis of a variety of organic compounds, including heterocyclic compounds, pharmaceuticals, and other biologically active molecules. It has also been used as a building block for the synthesis of polymers and other materials. Additionally, the compound has been used in the development of new catalysts and reagents for organic synthesis.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate is not fully understood, but it is thought to involve the formation of a bromopyridine-containing intermediate, which can then react with other molecules to form the desired product. The reaction is thought to proceed through a series of steps involving nucleophilic attack, proton transfer, and rearrangement.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate are not well understood. However, the compound has been shown to have strong antioxidant properties, which may be beneficial in the prevention of certain diseases. Additionally, the compound has been shown to have anti-inflammatory and anti-cancer activities, although further research is needed to confirm these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate has several advantages for laboratory experiments. The compound is relatively stable and can be stored for extended periods of time without degradation. Additionally, the compound can be synthesized in high yields, making it a cost-effective option for researchers. However, the compound is also highly reactive, and it can react with other molecules under certain conditions, making it difficult to use in some experiments.
Direcciones Futuras
There are several potential future directions for tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate. The compound could be used in the development of new pharmaceuticals or other biologically active molecules. Additionally, the compound could be used in the development of new catalysts or reagents for organic synthesis. Finally, the compound could be used in the development of new materials or polymers.
Métodos De Síntesis
Tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate can be synthesized in several different ways. The most common method is through the reaction of bromopyridine with tert-butyl acetate in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature and yields a product with a high degree of purity. Other methods for the synthesis of the compound include the reaction of bromopyridine with tert-butyl alcohol in the presence of a base, or the reaction of bromopyridine with an alkyl halide in the presence of a base.
Propiedades
IUPAC Name |
tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)7-13-9-6-4-5-8(12)14-9/h4-6H,7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYFNJNTLGZAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=NC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[(6-bromopyridin-2-yl)amino]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B6610851.png)
![3-[4-(trifluoromethoxy)phenyl]spiro[3.3]heptan-1-one](/img/structure/B6610858.png)
![9,9-difluoro-2-azadispiro[3.0.3^{5}.1^{4}]nonane, trifluoroacetic acid](/img/structure/B6610867.png)
![ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride](/img/structure/B6610868.png)


![2-[1-(trifluoromethyl)cyclopropyl]pyridin-4-amine](/img/structure/B6610904.png)
